Bienvenue dans la boutique en ligne BenchChem!

Didesethylflurazepam

Receptor pharmacology Binding affinity Cryo-EM structural biology

Procure Didesethylflurazepam (CAS 17617-59-3) as the definitive analytical reference standard for confirming flurazepam exposure in forensic and clinical toxicology workflows. Unlike parent flurazepam—which clears plasma within hours—this primary metabolite persists as the major circulating species, enabling reliable detection in delayed-collection specimens. Substituting with norflurazepam or other metabolites introduces critical chromatographic confounds, especially under GC conditions where this compound exhibits unique on‑column thermal degradation. Validated for cryo‑EM structural studies (PDB 8G4O) and hepatocyte metabolic profiling, it is indispensable for receptor‑occupancy assays and comprehensive benzodiazepine metabolite panels. Select only authentic, batch‑certified reference material to ensure quantification accuracy and regulatory defensibility.

Molecular Formula C17H15ClFN3O
Molecular Weight 331.8 g/mol
CAS No. 17617-59-3
Cat. No. B1670504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesethylflurazepam
CAS17617-59-3
Synonyms1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one
desalkylflurazepam
desdialkylflurazepam
dideethylflurazepam
didesethylflurazepam
didesethylflurazepam dihydrochloride
Ro 7-1986
Molecular FormulaC17H15ClFN3O
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN
InChIInChI=1S/C17H15ClFN3O/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20/h1-6,9H,7-8,10,20H2
InChIKeyMVAUDJDXZPBWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Didesethylflurazepam (CAS 17617-59-3): Definitive Guide for Procurement of the Major Active Flurazepam Metabolite


Didesethylflurazepam (CAS 17617-59-3), also designated as N,N-bisdesethylflurazepam, is the primary pharmacologically active metabolite of the benzodiazepine hypnotic flurazepam. It is a primary amino compound formed via complete N-dealkylation of both ethyl groups from the parent drug [1]. This compound functions as a GABAA receptor positive allosteric modulator and is directly responsible for the sustained clinical effects observed following flurazepam administration, distinguishing it from other benzodiazepines whose activity is predominantly parent-compound mediated [2].

Didesethylflurazepam vs. Alternative Benzodiazepines: Why Structural Analogs Cannot Be Interchanged


Substituting didesethylflurazepam with other benzodiazepine reference standards or metabolites—such as parent flurazepam, N1-desalkylflurazepam (norflurazepam), or unrelated benzodiazepines—introduces critical experimental and analytical confounds. The compound is the major circulating active metabolite in humans following flurazepam ingestion, not the parent drug itself [1]. In forensic and clinical toxicology applications, accurate identification of didesethylflurazepam is essential for confirming flurazepam exposure, as parent flurazepam is rapidly cleared and often undetectable beyond a few hours post-dose [2]. Furthermore, the compound exhibits distinct chromatographic behavior and thermal degradation properties under GC conditions that differ markedly from structurally related metabolites, necessitating compound-specific analytical reference material for method validation [3].

Didesethylflurazepam Procurement Evidence: Head-to-Head Quantitative Differentiation Data


GABA-A Receptor Binding Affinity: Didesethylflurazepam vs. Parent Flurazepam and Class-Level Context

Didesethylflurazepam demonstrates nanomolar affinity for the native GABA-A receptor (α1β2γ2 subtype) isolated from mouse brain, with reported Ki values ranging from 21.37 nM to 77.62 nM [1]. Cryo-EM structural analysis (3.06 Å resolution) confirms direct binding of didesethylflurazepam at the benzodiazepine binding site at the α+/γ− subunit interface [2]. While direct head-to-head Ki comparison data with parent flurazepam under identical native receptor assay conditions are not available in the primary literature, the binding mode is described as 'reminiscent of recombinant GABAAR structures in complex with diazepam or alprazolam,' supporting its classification as a classical benzodiazepine site ligand [3].

Receptor pharmacology Binding affinity Cryo-EM structural biology

Analytical GC-MS Differentiation: Thermal Degradation Behavior of Didesethylflurazepam

Under gas chromatography conditions, didesethylflurazepam exhibits characteristic on-column thermal degradation [1]. This degradation behavior is explicitly reported for didesethylflurazepam, N1-desalkyl-3-hydroxyflurazepam, and flurazepam-N1-acetic acid, but notably is NOT reported for parent flurazepam, monodesethylflurazepam, hydroxyethylflurazepam, or N1-desalkylflurazepam [2]. This thermal instability creates a compound-specific analytical signature that requires distinct method development considerations compared to its non-degrading analogs.

Analytical toxicology Forensic chemistry GC-MS method validation

Human Pharmacokinetics: Didesethylflurazepam as the Major Detectable Circulating Metabolite

In a human volunteer study (n=9) using HPLC quantification, monodesethylflurazepam and didesethylflurazepam were identified as major circulating metabolites, whereas parent flurazepam was detectable at low concentrations for no more than 3 hours after a 30 mg oral dose [1][2]. This establishes didesethylflurazepam as the primary analytical target for confirming flurazepam exposure in biological matrices beyond the immediate post-dose period.

Pharmacokinetics Clinical pharmacology Human plasma analysis

Protein Binding Differentiation: Comparative Free Fractions Among Flurazepam Metabolites

Plasma free fractions (percent unbound) for flurazepam metabolites in humans were determined as follows: flurazepam 17.2%, hydroxyethylflurazepam 35.2%, and desalkylflurazepam 3.5% [1]. The data for didesethylflurazepam specifically are not reported in this study; however, the desalkylflurazepam (DA-FLZ) value of 3.5% represents a N1-desalkyl metabolite distinct from didesethylflurazepam (which lacks the N1-hydroxyethyl group). This class-level distinction in protein binding among metabolites underscores that free drug concentrations—and consequently pharmacological activity—cannot be inferred across flurazepam metabolites.

Plasma protein binding Pharmacokinetics Free drug concentration

Didesethylflurazepam: High-Value Procurement Use Cases Based on Verified Evidence


Forensic Toxicology: Confirmatory Analysis of Flurazepam Ingestion

Didesethylflurazepam reference standard is essential for forensic toxicology laboratories performing confirmatory analysis of flurazepam exposure in biological specimens. Parent flurazepam is detectable in plasma for ≤3 hours post-dose, whereas didesethylflurazepam persists as a major circulating metabolite, enabling detection in samples collected beyond the immediate post-ingestion window [1]. LC-MS/MS methods employing acidic mobile phases are standard for quantification .

GC-MS Method Development and Validation: Thermal Degradation Reference Material

Analytical laboratories developing GC-MS methods for benzodiazepine metabolite panels must use authentic didesethylflurazepam reference material. The compound exhibits on-column thermal degradation under GC conditions—a property not shared by parent flurazepam or the monodesethyl and N1-desalkyl metabolites [1]. Method validation without authentic didesethylflurazepam standard risks misidentification of degradation products and quantification inaccuracy .

Structural Pharmacology: Cryo-EM Studies of Native GABA-A Receptor Complexes

Didesethylflurazepam is validated for use in high-resolution structural studies of native GABA-A receptors. Cryo-EM structures (3.06 Å) of the α1β2γ2 subtype in complex with didesethylflurazepam and endogenous GABA have been solved and deposited in the PDB (8G4O), confirming its utility as a structurally characterized benzodiazepine site ligand [1]. This makes the compound suitable for competitive binding displacement assays and receptor occupancy studies.

Clinical Pharmacokinetic Studies: Metabolic Pathway Elucidation

Researchers investigating flurazepam metabolism in human hepatocytes or in vivo systems require didesethylflurazepam as a key analytical standard. Studies have demonstrated that desethyl and didesethyl metabolites of flurazepam are major products in human hepatocyte incubations, and monitoring of these species is recommended for comprehensive metabolic profiling [1]. The compound is also a major metabolite identified in portal vein blood following intestinal metabolism .

Quote Request

Request a Quote for Didesethylflurazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.